Sodium 8-aminonaphthalene-2-sulphonate

Description

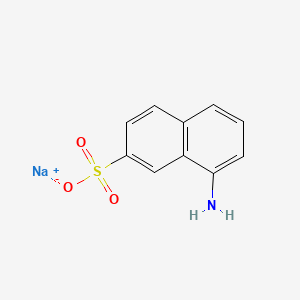

Sodium 8-aminonaphthalene-2-sulphonate (CAS: 119-28-8, sodium salt derived from 8-aminonaphthalene-2-sulphonic acid) is a naphthalene derivative featuring an amino (-NH₂) group at the 8-position and a sulfonate (-SO₃⁻Na⁺) group at the 2-position. This compound is structurally characterized by its fused aromatic rings and zwitterionic properties due to the electron-withdrawing sulfonate and electron-donating amino groups. It is primarily utilized as an intermediate in synthesizing azo dyes, pharmaceuticals, and coordination polymers .

Propriétés

Numéro CAS |

6322-37-8 |

|---|---|

Formule moléculaire |

C10H9NNaO3S+ |

Poids moléculaire |

246.24 g/mol |

Nom IUPAC |

sodium;8-aminonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |

Clé InChI |

GJYIHWVYSDKING-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N.[Na+] |

SMILES canonique |

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N.[Na+] |

Autres numéros CAS |

6322-37-8 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Dye Manufacturing

Sodium 8-aminonaphthalene-2-sulphonate serves as a crucial intermediate in the synthesis of dyes. Its derivatives are utilized in the production of various azo dyes, which are widely used in textiles and food coloring. The compound can be converted into mixed naphthols, such as 5-amino-2-naphthol and 8-amino-2-naphthol, through alkaline fusion processes. These naphthols are then used as intermediates in dye synthesis, enhancing the color and stability of the final products .

Table 1: Dye Intermediates Derived from this compound

| Compound | Application |

|---|---|

| 5-Amino-2-naphthol | Textile dyes |

| 8-Amino-2-naphthol | Food coloring |

| Azo Dyes | Various coloring agents |

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the detection of metal ions. Its ability to form complexes with various metals allows for sensitive detection methods, including spectrophotometry. The compound can be used to create colorimetric assays, which are essential for quantifying metal concentrations in environmental samples .

Biochemical Applications

This compound has been studied for its potential role in biochemical applications. It exhibits properties that make it suitable for use as a fluorescent probe in biological systems. The compound's fluorescence characteristics can be exploited to study cellular processes and interactions at a molecular level.

Case Study: Fluorescent Probes in Cell Biology

A study demonstrated the use of this compound as a fluorescent probe to visualize cellular structures. The compound's fluorescence allowed researchers to track cellular dynamics and interactions within living cells, providing valuable insights into cellular behavior under various conditions .

Environmental Applications

Due to its chemical properties, this compound has been investigated for its potential use in environmental remediation. Its ability to bind with pollutants makes it a candidate for developing materials that can capture and remove harmful substances from water sources .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Sodium 8-aminonaphthalene-1-sulphonate (CAS: 82-75-7)

- Structure : Sulfonate group at position 1 instead of 2.

- Impact : The altered substituent position reduces intramolecular hydrogen bonding compared to the 2-sulphonate isomer, leading to lower thermal stability and solubility in polar solvents .

Sodium 8-hydroxynaphthalene-2-sulphonate (CAS: 93805-26-6)

- Structure: Hydroxyl (-OH) replaces the amino group at position 7.

- Impact : The hydroxyl group enhances acidity (pKa ~8–9) and chelating ability, making it suitable for metal ion sequestration in wastewater treatment .

Sodium 8-amino-5-(naphthylazo)naphthalene-2-sulphonate (CAS: 75627-23-5)

- Structure : Incorporates an azo (-N=N-) group at position 3.

- Impact: The azo group enables strong absorption in visible light (λₘₐₐ ~450–550 nm), making it valuable as a textile dye. However, reduced photostability compared to non-azo analogues limits outdoor applications .

Physicochemical and Functional Differences

Table 1: Comparative Data of Sodium 8-aminonaphthalene-2-sulphonate and Analogues

| Compound Name | CAS | Molecular Formula | Key Functional Groups | Solubility (Water) | Thermal Stability (°C) | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 119-28-8 | C₁₀H₈NNaO₃S | -NH₂, -SO₃⁻Na⁺ | High | 220–240 | Dye synthesis, metal ligands |

| Sodium 8-aminonaphthalene-1-sulphonate | 82-75-7 | C₁₀H₈NNaO₃S | -NH₂, -SO₃⁻Na⁺ | Moderate | 180–200 | Intermediate for sulfa drugs |

| Sodium 8-hydroxynaphthalene-2-sulphonate | 93805-26-6 | C₁₀H₇NaO₄S | -OH, -SO₃⁻Na⁺ | High | 250–270 | Metal chelation, detergents |

| Sodium 8-amino-5-(naphthylazo)-2-sulphonate | 75627-23-5 | C₂₀H₁₄N₃NaO₃S | -NH₂, -N=N-, -SO₃⁻Na⁺ | Low | 150–170 | Textile dyes, pH indicators |

Research Findings on Stability and Reactivity

- Hydrogen Bonding and Crystallinity : The 2-sulphonate isomer forms stronger intramolecular N–H⋯O hydrogen bonds than the 1-sulphonate variant, enhancing its crystalline stability and resistance to hydrolysis .

- Azo Derivatives : While azo-functionalized compounds exhibit vibrant colors, their susceptibility to UV degradation necessitates stabilizers like antioxidants for industrial use .

- Metal Coordination: this compound shows higher affinity for transition metals (e.g., Cu²⁺, Fe³⁺) compared to hydroxyl-substituted analogues, enabling applications in catalysis and sensors .

Méthodes De Préparation

Chemical Properties and Structural Characteristics

Sodium 8-aminonaphthalene-2-sulphonate (C₁₀H₈NNaO₃S) has a molecular weight of 245.23 g/mol and exists as a monosodium salt due to the deprotonation of the sulfonic acid group. The compound’s solubility in water is moderate, with recommended storage at 2–8°C in sealed containers to prevent hydrolysis or oxidation. Its infrared spectrum (KBr pellet) reveals characteristic absorption bands for the sulfonate group (S=O asymmetric stretch at 1180 cm⁻¹) and aromatic amine (N–H bend at 1620 cm⁻¹). X-ray crystallography confirms a planar naphthalene backbone with the sulfonate and amino groups positioned ortho to each other, influencing its reactivity in subsequent derivatization reactions.

Synthetic Routes and Reaction Mechanisms

Sulfonation of Naphthalene

The synthesis begins with the sulfonation of naphthalene using concentrated sulfuric acid. Patent CN103288689A describes dissolving naphthalene in 98% sulfuric acid at 35–45°C for 2–3 hours to yield 1-naphthalenesulfonic acid. This regioselective sulfonation occurs at the 1-position due to the thermodynamic stability of the resulting arenium ion intermediate. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group acts as a strong electron-withdrawing director.

Nitration of 1-Naphthalenesulfonic Acid

Subsequent nitration introduces a nitro group at the 8-position. A mixture of nitric acid (65%) and sulfuric acid (oleum) is added incrementally to maintain the temperature at 30–95°C. The nitronium ion (NO₂⁺) generated in situ attacks the electron-deficient ring, favoring the 8-position due to steric hindrance from the sulfonate group. This step produces 1-sulfo-8-nitronaphthalene with a reported yield of 78–85%.

Reduction of the Nitro Group

The nitro group is reduced to an amine using iron powder in an acidic medium. In the patent method, 1-sulfo-8-nitronaphthalene is refluxed with iron filings and dilute sulfuric acid at 60–180°C. The reduction follows a Béchamp mechanism, where iron oxidizes to Fe²⁺, releasing electrons that protonate the nitro group to form nitroso and hydroxylamine intermediates before final conversion to the amine. Excess iron is removed by filtration, and the crude product is neutralized with sodium hydroxide to precipitate this compound.

Table 1: Comparison of Reduction Conditions

| Reducing Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| Iron powder | 60–180 | 82–88 | Fe₃O₄, H₂S |

| Hydrogen gas | 100–120 | 90–92 | H₂O |

| Sodium dithionite | 50–70 | 85–87 | SO₂, NaOH |

Industrial-Scale Production and Optimization

A 1,000-ton annual production facility adopts continuous sulfonation and nitration reactors to enhance throughput. Key optimizations include:

- Recycling sulfur oxides : Off-gases from sulfonation (SO₃) are absorbed in a falling-film reactor and reconverted to sulfuric acid, reducing raw material costs by 15%.

- Catalytic nitration : Adding vanadium pentoxide (0.5 wt%) accelerates nitration, cutting reaction time from 12 to 8 hours.

- Zinc dust purification : Post-reduction, zinc dust (0.0154 mol per batch) is added to sequester residual iron ions, improving product purity to 99.2%.

Separation and Purification Techniques

Separation of this compound from its 5-amino isomer (Cleve acid) exploits differential solubility. Patent DE1543636A1 outlines a pH-mediated method:

- Adjust the mixture to pH 8–9 with sodium carbonate, precipitating the 8-isomer as its sodium salt.

- Filter and wash the precipitate with 10% NaCl to remove trapped 5-isomer.

- Acidify the filtrate to pH 2–3 with sulfuric acid to precipitate the 5-isomer.

This process achieves 95% separation efficiency, with the 8-isomer retaining <0.5% 5-isomer contamination.

Applications and Derivative Synthesis

While beyond the scope of preparation methods, this compound serves as a precursor for:

- Azo dyes : Coupling with diazonium salts produces magenta and violet hues.

- Pharmaceuticals : Alkylation at the amino group yields anticoagulant intermediates.

- Coordination complexes : The sulfonate group chelates metals like Cu²⁺ for catalytic applications.

Q & A

Q. What methodologies quantify degradation products in environmental or biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.